

Application Notes and Protocols: In Vivo Behavioral Assays Using Nociceptin TFA Salt

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Compound of Interest

Compound Name: Nociceptin TFA Salt

Cat. No.: B1156542

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing **Nociceptin TFA salt** in common in vivo behavioral assays. The focus is on assays related to nociception, anxiety, and reward/aversion.

Overview and Background

Nociceptin/Orphanin FQ (N/OFQ), acting on the Nociceptin receptor (NOP), is a neuropeptide system involved in a wide array of physiological and pathological processes. Unlike classical opioids, N/OFQ can produce complex, context-dependent effects, including anti-analgesia or analgesia, anxiolysis or anxiogenesis, and modulation of reward pathways. **Nociceptin TFA salt** is a stable and soluble form of the peptide commonly used for in vivo research. Accurate and reproducible behavioral assessment is critical to elucidating its function and therapeutic potential.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of **Nociceptin TFA salt** in key behavioral assays. The route of administration is a critical variable, with intracerebroventricular (i.c.v.) and intrathecal (i.t.) injections being common for bypassing the blood-brain barrier.

Table 1: Nociceptive Response (Hot Plate Test)

Animal Model	Administration Route	Nociceptin TFA Salt Dose (nmol)	Observed Effect (vs. Vehicle)	Reference
Rat	i.c.v.	1	No significant effect	
Rat	i.c.v.	3	Significant increase in thermal latency	
Rat	i.c.v.	10	Maximal and prolonged increase in thermal latency	
Mouse	i.c.v.	0.1 - 1	Dose-dependent increase in paw withdrawal latency	
Mouse	i.t.	0.01 - 0.1	Dose-dependent increase in thermal response latency	

Table 2: Anxiety-Like Behavior (Elevated Plus Maze)

Animal Model	Administration Route	Nociceptin TFA Salt Dose (nmol)	Observed Effect (vs. Vehicle)	Reference
Mouse	i.c.v.	0.5	No significant effect on open arm time	
Mouse	i.c.v.	1	Significant increase in percentage of time spent in open arms	
Mouse	i.c.v.	5	No significant anxiolytic effect, slight decrease in total entries	
Rat	i.c.v.	1 - 10	Dose-dependent increase in open arm exploration	

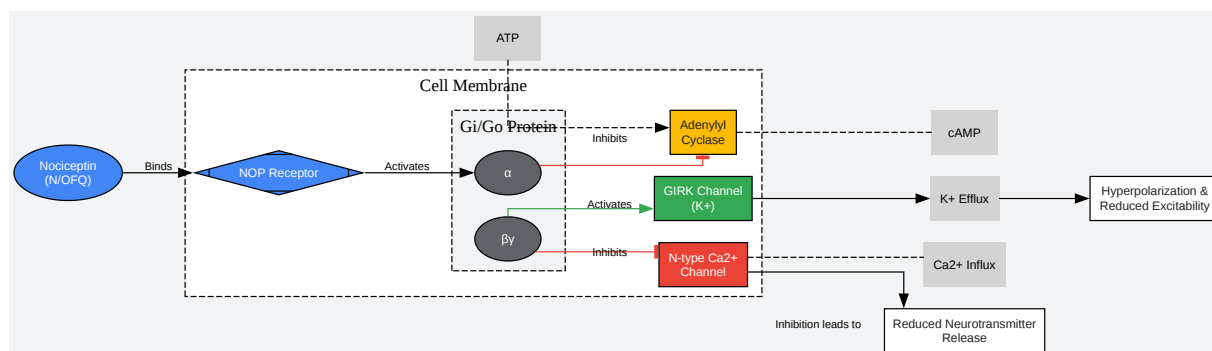
Table 3: Reward/Aversion Behavior (Conditioned Place Preference/Aversion)

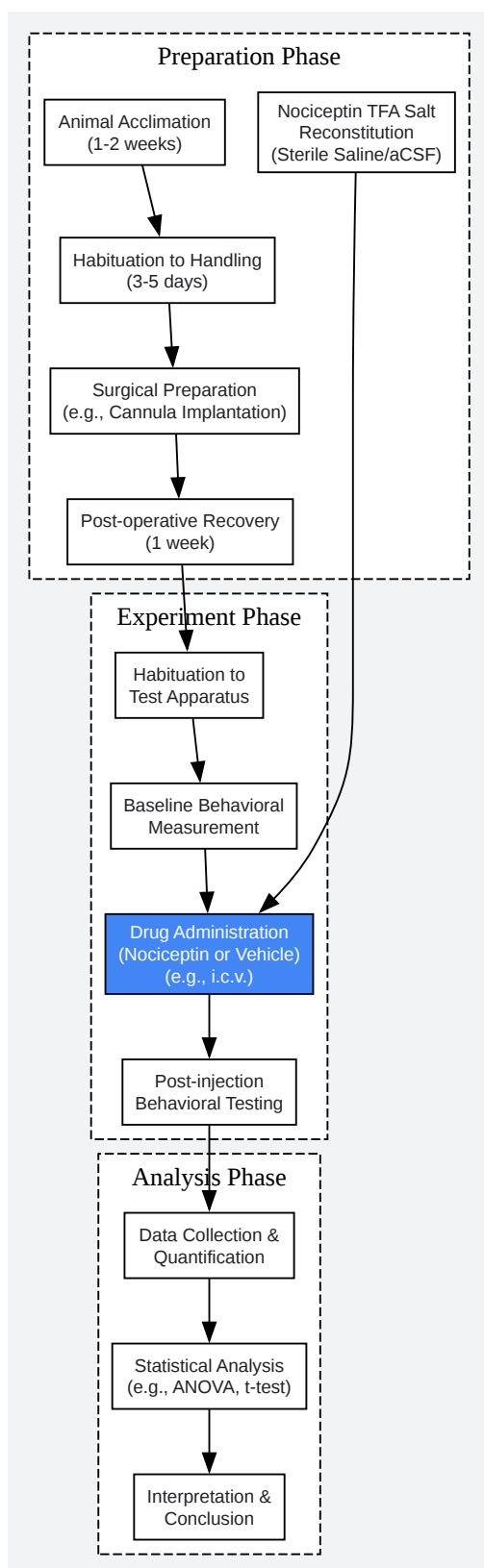
Animal Model	Administration Route	Nociceptin TFA Salt Dose (nmol)	Conditioning Paradigm	Observed Effect (vs. Vehicle)	Reference
Mouse	i.c.v.	1	Unbiased	No significant preference or aversion	
Mouse	i.c.v.	5	Unbiased	Significant place aversion	
Mouse	i.c.v.	10	Unbiased	Strong place aversion	
Rat	i.c.v.	2.5 - 10	Unbiased	Dose-dependent development of conditioned place aversion	

Signaling and Experimental Workflow Diagrams

NOP Receptor Signaling Pathway

Nociceptin binds to the NOP receptor, a Gi/Go-coupled G protein-coupled receptor (GPCR). This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels. Simultaneously, it activates G protein-coupled inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization, and inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release.





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